molecular formula C9H9BrO B1380913 2-Bromo-1-ethenyl-4-methoxybenzene CAS No. 153967-97-6

2-Bromo-1-ethenyl-4-methoxybenzene

Cat. No.: B1380913
CAS No.: 153967-97-6
M. Wt: 213.07 g/mol
InChI Key: RLRRSZWBEQHDRJ-UHFFFAOYSA-N
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Description

2-Bromo-1-ethenyl-4-methoxybenzene (CAS No. 153967-97-6) is a brominated aromatic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It features a methoxy group at the para-position, a bromine atom at the ortho-position, and an ethenyl (vinyl) group at the meta-position relative to the methoxy substituent. This structure renders it a versatile intermediate in organic synthesis, particularly in coupling reactions (e.g., Suzuki or Heck reactions) due to the reactivity of the vinyl and bromine groups. Limited safety data are available, but it is stored at room temperature without specified hazards in the provided evidence .

Properties

IUPAC Name

2-bromo-1-ethenyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRSZWBEQHDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethenyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethenyl-4-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethenyl-4-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or methoxy group can be replaced by other substituents.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-ethenyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethenyl-4-methoxybenzene involves its reactivity towards electrophiles and nucleophiles. The presence of the bromine atom and the methoxy group influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The ethenyl group can undergo addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Bromo-1-ethenyl-4-methoxybenzene and analogous brominated methoxybenzenes:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) CAS No.
This compound C₉H₉BrO Br (2), OCH₃ (4), CH₂=CH (1) Bromine, Methoxy, Ethenyl 213.07 153967-97-6
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ Br (2), OCH₃ (1), OCH₂C₆H₅ (4) Bromine, Methoxy, Benzyloxy 293.16 Not provided
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene C₉H₁₀Br₂O Br (2), OCH₂CH₂Br (1), CH₃ (4) Bromine, Bromoethoxy, Methyl 290.00 Not provided
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO Br (4), OCH₂CH₃ (2), CH₃ (1) Bromine, Ethoxy, Methyl 215.09 33839-11-1
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene C₁₀H₁₃BrO₂ Br (4), OCH₂CH₂OCH₃ (2), CH₃ (1) Bromine, Methoxyethoxy, Methyl 259.12 1291487-18-7

Key Observations :

  • Substituent Effects : The ethenyl group in this compound provides a site for addition or polymerization reactions, distinguishing it from compounds with ether-linked substituents (e.g., benzyloxy or bromoethoxy groups) .
  • Electronic Properties : Methoxy and ethoxy groups act as electron-donating groups, directing electrophilic substitution to specific positions. Bromine, as an electron-withdrawing group, modulates reactivity .
This compound

For example:

  • 4-Benzyloxy-2-bromo-1-methoxybenzene is synthesized from 4-methoxyphenol via acetylation, bromination with NBS, hydrolysis, and benzyl protection .
  • 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene is prepared from bromophenol derivatives using alkylation and purification via column chromatography .

Reactivity Comparison :

  • Ethenyl Group : Participates in coupling reactions (e.g., Heck reaction) due to sp² hybridization .
  • Bromoethoxy Groups : Undergo nucleophilic substitution (e.g., SN2) or elimination reactions .
  • Benzyloxy Groups: Removable via hydrogenolysis, offering synthetic flexibility .

Biological Activity

2-Bromo-1-ethenyl-4-methoxybenzene, also known by its chemical identifier 153967-97-6, is an aromatic compound characterized by a bromine atom, an ethenyl group, and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structural features and potential biological activities.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the bromination of 1-ethenyl-4-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The compound can undergo various chemical reactions including:

  • Electrophilic Aromatic Substitution : Further substitution reactions can occur where the bromine or methoxy group can be replaced.
  • Oxidation : The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The bromine atom can be reduced to yield hydrogenated derivatives.

The biological activity of this compound is largely attributed to its reactivity towards electrophiles and nucleophiles. The presence of the bromine atom and methoxy group influences the electron density on the benzene ring, enhancing its reactivity towards electrophilic substitution reactions. The ethenyl group allows for addition reactions, expanding the compound's reactivity profile .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Recent studies have focused on the biological implications of similar compounds, providing insights into potential applications for this compound:

StudyFindings
Slater et al. (2024)Investigated the antibacterial properties of brominated aromatic compounds, noting significant inhibition against E. coli and S. aureus strains .
Hylova et al. (2023)Explored the anticancer activities of methoxy-substituted phenolic compounds, suggesting potential pathways for inducing apoptosis in cancer cells .
ResearchGate (2020)Analyzed various derivatives and their interactions with biological targets, highlighting the importance of structural modifications for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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